molecular formula C21H26N2 B12438992 4-(1-Benzhydrylazetidin-3-yl)piperidine

4-(1-Benzhydrylazetidin-3-yl)piperidine

Cat. No.: B12438992
M. Wt: 306.4 g/mol
InChI Key: OUZJOPREDFXUSB-UHFFFAOYSA-N
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Description

4-(1-Benzhydrylazetidin-3-yl)piperidine is a synthetic organic compound with the molecular formula C21H26N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzhydryl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzhydrylazetidin-3-yl)piperidine typically involves the reaction of benzhydryl chloride with azetidine under basic conditions to form the intermediate 1-benzhydrylazetidine. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzhydrylazetidin-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-(1-Benzhydrylazetidin-3-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Benzhydrylazetidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzhydryl group and piperidine moiety contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzhydrylazetidin-3-yl)piperidine is unique due to its specific combination of the benzhydryl group and azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(1-benzhydrylazetidin-3-yl)piperidine

InChI

InChI=1S/C21H26N2/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)23-15-20(16-23)17-11-13-22-14-12-17/h1-10,17,20-22H,11-16H2

InChI Key

OUZJOPREDFXUSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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